N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole ring, which is known for its stability and biological activity, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with 2-chlorobenzoyl chloride under acidic conditions to form 2-(2-chlorophenyl)-1,3-benzoxazole.
Introduction of the Fluorobenzamide Group: The benzoxazole derivative is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring, which can exhibit fluorescence under certain conditions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where benzoxazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity, leading to more effective inhibition of the target.
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide can be compared with other benzoxazole derivatives, such as:
2-(2-chlorophenyl)-1,3-benzoxazole: Lacks the fluorobenzamide group, which may result in different biological activity and binding affinity.
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-benzamide: Similar structure but without the fluorine atom, which can affect its reactivity and interaction with molecular targets.
The presence of the fluorobenzamide group in this compound makes it unique, potentially offering enhanced properties compared to its analogs.
Properties
Molecular Formula |
C20H12ClFN2O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H12ClFN2O2/c21-15-7-3-1-5-13(15)20-24-17-11-12(9-10-18(17)26-20)23-19(25)14-6-2-4-8-16(14)22/h1-11H,(H,23,25) |
InChI Key |
GIUKSXUWDWXSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F)Cl |
Origin of Product |
United States |
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